Diethyl 2,2'-[sulfanediylbis(methylene)]di(prop-2-enoate)
Description
Diethyl 2,2’-[sulfanediylbis(methylene)]di(prop-2-enoate) is an organic compound characterized by its unique structure, which includes a sulfanediyl group bridging two methylene units, each connected to a prop-2-enoate ester
Properties
CAS No. |
61784-50-7 |
|---|---|
Molecular Formula |
C12H18O4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxycarbonylprop-2-enylsulfanylmethyl)prop-2-enoate |
InChI |
InChI=1S/C12H18O4S/c1-5-15-11(13)9(3)7-17-8-10(4)12(14)16-6-2/h3-8H2,1-2H3 |
InChI Key |
RRGWXMFUVJNSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)CSCC(=C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-[sulfanediylbis(methylene)]di(prop-2-enoate) typically involves the reaction of diethyl malonate with a sulfanediyl bis(methylene) precursor under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation with the sulfanediyl bis(methylene) compound. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[sulfanediylbis(methylene)]di(prop-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the ester groups to alcohols or the sulfanediyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups or the methylene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce diols.
Scientific Research Applications
Diethyl 2,2’-[sulfanediylbis(methylene)]di(prop-2-enoate) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-[sulfanediylbis(methylene)]di(prop-2-enoate) involves its ability to participate in various chemical reactions due to its reactive ester and sulfanediyl groups. These groups can interact with molecular targets through nucleophilic or electrophilic mechanisms, leading to the formation of new bonds and the modification of existing structures. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the sulfanediyl group.
Diethyl 2,2’-[sulfanediylbis(4,1-phenyleneoxy)]bis(2-methylpropanoate): A related compound with a more complex structure and different reactivity.
Uniqueness
Diethyl 2,2’-[sulfanediylbis(methylene)]di(prop-2-enoate) is unique due to its combination of ester and sulfanediyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
